Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene.
Acylation and Esterification: The final steps involve the acylation of the thiophene ring with 4-methoxyphenoxyacetyl chloride, followed by esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene ring positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the methoxyphenoxyacetyl group, leading to different biological activities.
Ethyl 2-(4-ethoxyphenoxy)acetate: Similar ester functionality but different aromatic substitution, affecting its chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, material science, and biological research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(25)18-13-19(15-7-5-4-6-8-15)29-21(18)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChI Key |
WZMHABBTGTVAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.